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vHNF1 protein

transcriptional repression isoform-specific function transient transfection assay

The vHNF1 protein (variant Hepatocyte Nuclear Factor 1, also designated HNF1B, TCF2, or LFB3) is an atypical POU-homeodomain transcription factor encoded by the HNF1B gene located at human chromosome locus 17q12. It belongs to the HNF1 homeoprotein family alongside its paralog HNF1A (HNF1α), and both recognize the same DNA consensus binding site (5′-GTTAATNATTAAC-3′) as homo- or heterodimers.

Molecular Formula C9H7NO
Molecular Weight 0
CAS No. 138414-91-2
Cat. No. B1179452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamevHNF1 protein
CAS138414-91-2
SynonymsvHNF1 protein
Molecular FormulaC9H7NO
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

vHNF1 Protein (HNF1B, HNF1 Homeobox B) — Procurement & Differentiation Guide for Transcription Factor Research


The vHNF1 protein (variant Hepatocyte Nuclear Factor 1, also designated HNF1B, TCF2, or LFB3) is an atypical POU-homeodomain transcription factor encoded by the HNF1B gene located at human chromosome locus 17q12 [1]. It belongs to the HNF1 homeoprotein family alongside its paralog HNF1A (HNF1α), and both recognize the same DNA consensus binding site (5′-GTTAATNATTAAC-3′) as homo- or heterodimers [2]. Three major isoforms are generated by alternative splicing—vHNF1-A, vHNF1-B, and vHNF1-C—each possessing distinct C-terminal transactivation domains and markedly different functional properties [3]. Critically, the CAS registry number 138414-91-2 is listed under the synonym 'vHNF1 protein' in several chemical databases but appears to correspond to a small-molecule entity (R-9,T-10-dihydroxy-T-11,12-oxo-9,10,11,12-tetrahydrobenzo[c]chrysene) rather than the full-length recombinant protein; procurement specialists should verify product identity via UniProt accession P35680 and gene ID 6928 rather than relying solely on the CAS number .

Why HNF1A (HNF1α) or vHNF1 Isoforms Cannot Substitute for the Target vHNF1 Protein in Experimental Design


Although HNF1A and HNF1B (vHNF1) share extensive homology in their N-terminal dimerization and DNA-binding domains and recognize the same palindromic DNA motif, they differ fundamentally in their C-terminal transactivation domains, tissue-specific expression patterns, developmental timing, and post-translational modification profiles [1]. Critically, the three alternatively spliced isoforms of vHNF1 (A, B, C) are not functionally interchangeable: vHNF1-A is a potent transactivator, vHNF1-B exhibits markedly lower transactivation capacity, and vHNF1-C acts as a transdominant repressor that silences transcription even in the presence of activator isoforms [2]. Moreover, vHNF1 expression temporally precedes that of HNF1A during embryogenesis and is essential for early visceral endoderm differentiation and kidney morphogenesis, whereas HNF1A-null mice survive to birth [3]. These isoform-specific and paralog-divergent properties mean that substituting a generic 'HNF1 family member' or an incorrect isoform will yield non-equivalent—and potentially opposite—functional readouts in transcriptional reporter assays, developmental studies, or disease modeling [4].

Quantitative Differentiation Evidence for vHNF1 Protein (HNF1B) vs. Closest Analogs


vHNF1-C Isoform Functions as a Transdominant Repressor with Zero Transactivation Activity vs. HNF1-A/B Activators

The vHNF1-C isoform is completely devoid of transactivation ability and functions as a transdominant repressor when co-expressed with any HNF1 activator isoform (HNF1-A, HNF1-B, or HNF1-C co-transfected individually). In contrast, the vHNF1-A and vHNF1-B isoforms are bona fide transcriptional activators [1]. In interleukin-1β-stimulated Caco-2 cells, vHNF1-C mRNA levels were 60-fold higher than vHNF1-A and vHNF1-B transcripts in pre-confluent cells, and 20-fold higher in confluent cells, directly correlating with GSTA1 transcriptional repression [2]. This represents a qualitative functional switch—no other HNF1 family member exhibits transdominant repressor activity.

transcriptional repression isoform-specific function transient transfection assay

vHNF1-A Exhibits ~2.44-Fold Higher Transactivation Than vHNF1-B Across Two Independent Promoters

In stably transfected embryonic stem (ES) cell lines re-expressing either vHNF1-A or vHNF1-B, the vHNF1-A isoform consistently drives approximately 2.44-fold higher transcriptional activation than vHNF1-B when assayed using the albumin promoter-reporter construct [1]. Ringeisen et al. independently confirmed that vHNF1-A is a stronger transactivator than vHNF1-B in transient transfections using two different promoters, and further demonstrated that vHNF1-A binds DNA with higher affinity than vHNF1-B, mapping this difference to a region immediately upstream of the homeodomain [2]. The constant ratio of vHNF1-A to vHNF1-B transcripts observed across all expressing tissues indicates that this activity difference is intrinsic to protein structure rather than an artifact of variable expression [2].

isoform potency transactivation assay alternative splicing

vHNF1 (HNF1B) Protein Exhibits Distinct Post-Translational Modification and Isoform Mass Profile vs. HNF1A

Immunoblot analysis using a panel of polyclonal and monoclonal antibodies revealed that endogenous vHNF1 (HNF1B) exists in vivo as two isoforms with apparent molecular masses of 65 and 68 kDa, closely matching its predicted amino acid sequence mass. In contrast, endogenous HNF1A migrates as a heterogeneous population of 92–98 kDa polypeptides—significantly larger than its predicted mass—indicating extensive and differential post-translational modification [1]. Furthermore, certain antibodies raised against bacterially produced HNF1A cross-react with vHNF1 but not HNF1A in liver and kidney extracts, demonstrating that epitope masking by post-translational modifications differs between the two proteins [1]. These differences have direct implications for immuno-detection reagent selection.

post-translational modification Western blot antibody specificity

vHNF1 (HNF1B) Knockout Is Embryonic Lethal, Whereas HNF1A Knockout Mice Are Viable — Defining Non-Redundant Developmental Roles

Gene inactivation studies reveal a stark phenotypic divergence: vHnf1-deficient mouse embryos die shortly after implantation (approximately E6.5–E7.5) due to defective visceral endoderm formation, an extraembryonic tissue essential for embryo survival [1]. In striking contrast, Hnf1a-null mice are viable at birth (though they develop hepatic dysfunction, phenylketonuria, and renal Fanconi syndrome postnatally) and HNF1A-MODY patients show no liver or kidney developmental abnormalities [2]. This establishes that vHNF1 (HNF1B) performs an essential, non-redundant function in early development that HNF1A cannot compensate for—despite their shared DNA binding specificity [1].

embryonic lethality visceral endoderm gene knockout phenotype

vHNF1 (HNF1B) Crystal Structure Reveals Structural Basis for Distinct DNA Binding Domain Architecture vs. Canonical POU Factors

The crystal structure of the human HNF1B (vHNF1) DNA-binding domain in complex with a high-affinity promoter element was solved at 3.20 Å resolution (PDB: 2H8R), revealing an atypical POU-domain architecture [1]. Unlike canonical POU factors (e.g., Oct-1, Pit-1), HNF1B contains a 21-amino-acid insertion within the homeodomain between helices 2 and 3, a structural feature unique to the HNF1 family that creates an extended DNA-binding interface [1]. Disease-causing MODY5 mutations were mapped onto this structure, and their predicted effects were experimentally validated by biochemical and functional assays [2]. This structural information enables structure-guided mutagenesis and rational design of HNF1B-specific DNA probes or inhibitors that distinguish HNF1B from HNF1A.

crystal structure DNA binding domain X-ray crystallography

High-Value Research & Industrial Application Scenarios for vHNF1 Protein (HNF1B) Procurement


MODY5 Diabetes and Renal Cystic Disease Mutation Functional Analysis

The crystal structure of the HNF1B DNA-binding domain (PDB: 2H8R) enables precise mapping of clinical MODY5 mutations and structure-guided interpretation of their functional impact [1]. Recombinant vHNF1 protein is essential for electrophoretic mobility shift assays (EMSA) and in vitro transcription assays that quantify how specific patient-derived mutations alter DNA binding affinity and transactivation capacity. Because HNF1A cannot substitute for HNF1B in kidney-specific target gene regulation, mutation functional analysis requires authentic vHNF1 protein rather than HNF1A surrogates [2].

Embryonic Stem Cell Differentiation and Visceral Endoderm Specification Protocols

As demonstrated by the embryonic lethality of vHnf1-knockout mouse embryos at E6.5–E7.5 due to failed visceral endoderm formation, vHNF1 is indispensable for early lineage specification [1]. Recombinant vHNF1 protein (particularly the vHNF1-A isoform, which exhibits ~2.44-fold higher transactivation than vHNF1-B) is required for in vitro transcription assays, ChIP-grade antibody validation, and as a positive control in protocols directing ES cells toward endoderm lineages. Researchers must specify the correct isoform, as vHNF1-C would actively repress rather than activate target genes [2].

HNF1A/HNF1B Heterodimerization and Transcriptional Network Studies

vHNF1 (HNF1B) forms heterodimers with HNF1A both in vitro and in vivo, and these heterodimers are present in nuclear extracts of kidney, liver, and intestine [1]. This heterodimerization property is unique among homeodomain transcription factors and requires both purified proteins for quantitative biochemical characterization (e.g., analytical ultracentrifugation, FRET, or co-immunoprecipitation). Substituting HNF1A for vHNF1 in heterodimer studies will abolish the ability to distinguish homodimeric vs. heterodimeric contributions to transcriptional output [2].

Isoform-Specific Antibody Development and PTM Profiling

The documented differential post-translational modification between vHNF1 (discrete 65/68 kDa bands) and HNF1A (heterogeneous 92–98 kDa smear) necessitates isoform-matched recombinant protein standards for antibody validation [1]. Procurement of recombinant vHNF1 protein of defined isoform identity is required for quantitative Western blot normalization, epitope mapping, and ensuring antibody lot-to-lot consistency. Antibodies raised against HNF1A may not recognize vHNF1 due to differential PTM masking, making vHNF1-specific protein standards essential for assay development [1].

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